Ethyl 7-cyclopropyl-7-oxoheptanoate
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Overview
Description
Ethyl 7-cyclopropyl-7-oxoheptanoate is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol It is a derivative of heptanoic acid, characterized by the presence of a cyclopropyl group and an oxo functional group at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-cyclopropyl-7-oxoheptanoate can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with ethyl 6-bromohexanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and final esterification. The use of catalysts and controlled reaction environments ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-cyclopropyl-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 7-cyclopropyl-7-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 7-cyclopropyl-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropyl group may enhance the compound’s stability and binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- Ethyl 7-chloro-7-oxoheptanoate
- Ethyl 7-bromo-7-oxoheptanoate
- Ethyl 7-fluoro-7-oxoheptanoate
Ethyl 7-cyclopropyl-7-oxoheptanoate stands out due to the unique properties conferred by the cyclopropyl group, which can enhance its stability and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 7-cyclopropyl-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)7-5-3-4-6-11(13)10-8-9-10/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVQPCWDIQYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645662 |
Source
|
Record name | Ethyl 7-cyclopropyl-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-33-5 |
Source
|
Record name | Ethyl ζ-oxocyclopropaneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-cyclopropyl-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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